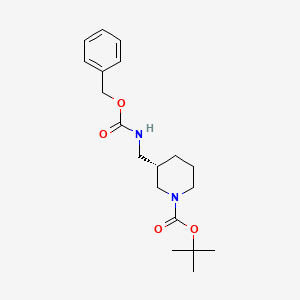

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Description

Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs that form the backbone of a vast array of biologically active molecules. chemimpex.comguidechem.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature, found in alkaloids, vitamins, hormones, and antibiotics. nih.gov Their prevalence in pharmaceuticals is particularly noteworthy; an analysis of FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. guidechem.com

The significance of these structures stems from their unique physicochemical properties. The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds. These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov Consequently, nitrogen heterocycles are indispensable tools in drug design, enabling chemists to fine-tune the pharmacological profiles of therapeutic agents. nih.gov

Overview of Chiral Piperidines as Privileged Structural Motifs in Drug Discovery Research

Within the large family of nitrogen heterocycles, the piperidine (B6355638) ring is a six-membered scaffold that is exceptionally common in pharmaceuticals. researchgate.netdntb.gov.ua When a stereocenter is introduced into the piperidine ring, it gives rise to chiral piperidines, which are considered "privileged structural motifs." This term reflects their recurring presence in a multitude of bioactive compounds across different therapeutic areas. researchgate.net

The introduction of chirality into a piperidine scaffold can have a profound impact on a molecule's biological activity. researchgate.net The three-dimensional arrangement of substituents on the chiral piperidine ring can lead to enhanced binding affinity and selectivity for its biological target. chemimpex.comniscpr.res.in Furthermore, incorporating these chiral scaffolds can improve a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can help in reducing off-target effects. chemimpex.comresearchgate.netniscpr.res.in

Contextual Importance of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine as a Versatile Chiral Building Block

This compound is a prime example of a highly functionalized, chiral piperidine building block that has gained importance in synthetic organic and medicinal chemistry. guidechem.com Its value lies in its specific stereochemistry and the presence of orthogonal protecting groups, which allow for selective chemical transformations.

The structure features:

An (S)-configured stereocenter at the 3-position of the piperidine ring, which provides the necessary chirality for stereospecific interactions with biological targets.

A tert-Butoxycarbonyl (Boc) group protecting the piperidine nitrogen. The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

A Carboxybenzyl (Cbz) group protecting the exocyclic aminomethyl group. The Cbz group is another common protecting group, typically removed by catalytic hydrogenation, conditions that are orthogonal to the removal of the Boc group.

This differential protection scheme makes this compound a versatile intermediate. guidechem.com Chemists can selectively deprotect and modify either the piperidine nitrogen or the aminomethyl side chain, enabling the synthesis of a diverse range of complex molecules.

A common synthetic route to this compound involves the reaction of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate with benzyl (B1604629) chloroformate in the presence of a base like triethylamine. This straightforward reaction provides the desired product in good yield.

The strategic design of this compound, with its defined stereochemistry and dual protecting groups, makes it a valuable asset for the construction of complex chiral molecules, particularly in the development of new therapeutic agents. chemimpex.comnih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 140645-87-0 |

| Molecular Formula | C19H28N2O4 |

| Molecular Weight | 348.44 g/mol |

| Chirality | (S)-configuration |

| Protecting Groups | Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl) |

| Key Functional Groups | Piperidine, Carbamate (B1207046), Amine |

| Primary Application | Chiral Building Block in Organic Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKHJUNAQMPJBI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Studies of S 1 Boc 3 Cbz Amino Methyl Piperidine and Its Derivatives

Selective Protecting Group Cleavage Reactions

The ability to selectively remove one protecting group in the presence of another is a cornerstone of modern organic synthesis. wikipedia.org In the case of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine, the distinct chemical stability of the Boc and Cbz groups allows for precise, stepwise modifications. The Boc group is labile under acidic conditions, while the Cbz group is susceptible to catalytic hydrogenolysis. wikipedia.orgtotal-synthesis.com This differential reactivity enables chemists to unveil either the piperidine (B6355638) nitrogen or the side-chain primary amine for further elaboration. mdpi.com

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of conditions, including catalytic hydrogenolysis and basic hydrolysis. mdpi.com Its removal is most commonly achieved under acidic conditions. youtube.com Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are effective for this transformation. wikipedia.org A standard laboratory procedure involves treating the Boc-protected substrate with a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM). peptide.com

The deprotection mechanism proceeds via protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine as an ammonium (B1175870) salt. youtube.com In recent years, greener and more sustainable methods have been developed. One such approach utilizes a Brønsted acidic deep eutectic solvent (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst, often providing the deprotected amine salt in quantitative yield with simplified workup procedures. mdpi.comresearchgate.net The selective removal of the Boc group from this compound yields (S)-3-(Cbz-aminomethyl)piperidine, leaving the Cbz group intact for subsequent transformations.

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, particularly valuable in peptide synthesis. total-synthesis.com Its primary mode of cleavage is catalytic hydrogenolysis. nih.gov This reductive process is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). total-synthesis.comresearchgate.net The reaction results in the formation of the free amine, with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com

Alternative methods include transfer hydrogenation, which employs a hydrogen donor like ammonium formate (B1220265) in conjunction with the Pd/C catalyst. researchgate.net This approach can be advantageous as it avoids the need for handling gaseous hydrogen. While Cbz groups are stable to the acidic conditions used for Boc removal, care must be taken during hydrogenolysis if other reducible functional groups, such as alkenes or alkynes, are present in the molecule, as these may be reduced concurrently. nih.gov Selective hydrogenolysis of the Cbz group in this compound produces (S)-1-Boc-3-(aminomethyl)piperidine, making the primary amine on the side chain available for functionalization. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of Boc and Cbz Deprotection Strategies

| Feature | Boc Deprotection | Cbz Deprotection |

|---|---|---|

| Primary Method | Acidic Hydrolysis | Catalytic Hydrogenolysis |

| Common Reagents | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) wikipedia.orgpeptide.com | H₂ gas with Pd/C catalyst, Ammonium Formate total-synthesis.comresearchgate.net |

| Byproducts | Isobutylene, CO₂ youtube.com | Toluene, CO₂ total-synthesis.com |

| Orthogonality | Stable to hydrogenolysis and basic conditions mdpi.com | Stable to acidic and basic conditions total-synthesis.com |

| Key Advantage | Allows for unveiling of the piperidine nitrogen selectively. | Allows for unveiling of the side-chain amine selectively. |

Functional Group Interconversions on the Piperidine Scaffold

Following selective deprotection, the newly exposed amine functions as a nucleophilic handle for a variety of functional group interconversions. These transformations allow for the construction of a diverse library of piperidine derivatives from a single chiral precursor.

Once the Boc group is cleaved to reveal the secondary piperidine nitrogen, the resulting amine is a potent nucleophile capable of participating in numerous bond-forming reactions. acs.orgwikipedia.org These include N-alkylation, N-arylation, acylation with acid chlorides or anhydrides, and reductive amination with aldehydes or ketones. nih.gov These reactions allow for the introduction of a wide array of substituents directly onto the piperidine ring.

Similarly, selective removal of the Cbz group exposes the primary amine of the side chain. This amine can undergo the same set of nucleophilic reactions—alkylation, acylation, and reductive amination—to build complexity at the C3 position. For instance, the deprotected primary amine can be used in peptide coupling reactions to attach amino acids or peptide fragments. researchgate.net The ability to direct these modifications to either the ring or the side chain based on the deprotection strategy is a key advantage of this synthetic intermediate.

Table 2: Examples of Functional Group Interconversions on Deprotected Amines

| Deprotected Amine | Reagent Type | Reaction | Product Type |

|---|---|---|---|

| Piperidine NH (Post-Boc Removal) | Alkyl Halide (R-X) | N-Alkylation | N-Alkyl Piperidine |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination nih.gov | N-Alkyl Piperidine | |

| Acid Chloride (RCOCl) | N-Acylation | N-Acyl Piperidine (Amide) | |

| Side Chain NH₂ (Post-Cbz Removal) | Alkyl Halide (R-X) | N-Alkylation | N-Alkyl Aminomethyl Side Chain |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination nih.gov | N-Alkyl Aminomethyl Side Chain | |

| Activated Carboxylic Acid | Peptide Coupling researchgate.net | Amide-linked Side Chain |

The piperidine scaffold can also be subjected to various oxidation and reduction reactions. The piperidine ring itself is a saturated heterocycle and thus resistant to reduction. wikipedia.org However, the nitrogen atom can be oxidized; for example, treatment with hypochlorite (B82951) can form an N-chloramine, which can undergo subsequent elimination to an imine. wikipedia.org Furthermore, oxidative C-H functionalization or ring-opening reactions can be achieved under specific conditions, such as single-electron transfer photooxidation, to generate acyclic aminoaldehydes. researchgate.net

While the existing side chain is not typically reduced further, related piperidine derivatives can undergo relevant redox transformations. For example, the hydroxyl group of (S)-1-Boc-3-hydroxypiperidine, a related synthetic intermediate, can be oxidized to a ketone using Swern or similar oxidation conditions to yield N-Boc-3-piperidone. google.comchemicalbook.com Conversely, the reduction of a pyridine (B92270) ring is a common method for synthesizing the piperidine core structure itself, often accomplished through catalytic hydrogenation. wikipedia.orgnih.gov

Mechanistic Investigations of Key Reaction Pathways

The chemical reactivity of this compound is largely dictated by the interplay of its three key structural components: the N-Boc protected piperidine ring, the Cbz-protected primary amine, and the stereocenter at the C3 position. Mechanistic investigations into the transformation of this molecule and its derivatives often focus on reactions at the piperidine nitrogen after deprotection, manipulation of the side chain, and the influence of the bulky protecting groups on reaction stereoselectivity and dynamics. Detailed studies, often combining experimental techniques like in situ IR spectroscopy with computational modeling, have provided significant insights into these pathways.

Dynamics of the N-Boc Protecting Group and Ring Conformation

The tert-butoxycarbonyl (Boc) group is crucial for moderating the nucleophilicity of the piperidine nitrogen, but its rotational dynamics and conformational effects are critical in understanding the reactivity of the alpha-protons. While direct mechanistic studies on this compound are not extensively documented in isolation, valuable insights can be drawn from investigations of related N-Boc-piperidine systems.

Computational and spectroscopic studies, including Density Functional Theory (DFT) calculations and Variable Temperature NMR (VT-NMR) spectroscopy, have been employed to determine the rotational barriers of the Boc group in N-Boc-piperidines. acs.orgacs.org For N-Boc-2-phenylpiperidine, the half-life for Boc group rotation was found to be remarkably short, on the order of seconds at low temperatures (−78 °C). acs.org This rapid rotation is significant because it means that different rotamers are in fast exchange, which can be a crucial factor in reactions such as asymmetric deprotonation, where the orientation of the carbamate's carbonyl group can direct the approach of a reagent. acs.org

| Derivative | Methodology | Key Finding | Reference |

|---|---|---|---|

| N-Boc-2-phenylpiperidine | VT-NMR, DFT | Half-life (t1/2) for rotation is ~4 seconds at -78 °C. | acs.org |

| N-Boc-2-aryl-4-methylenepiperidine | DFT | Gibbs energy of activation (ΔG‡) for rotation is ~55 kJ/mol at 195 K. | acs.org |

Mechanism of Cbz-Group Deprotection

The carboxybenzyl (Cbz) group is a common protecting group for amines, and its removal is a key step in the further functionalization of the aminomethyl side chain of the title compound. The most prevalent deprotection method is catalytic hydrogenolysis.

The mechanism of Cbz deprotection via hydrogenolysis involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate). total-synthesis.comresearchgate.net The process can be summarized in the following key steps:

Adsorption: Both the Cbz-protected amine and the hydrogen source adsorb onto the surface of the palladium catalyst.

Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzyl (B1604629) C-O bond.

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the fragmented species. The benzyl group is hydrogenated to form toluene, and the carbamic acid intermediate is generated.

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine. total-synthesis.com

This reaction is generally clean and efficient. total-synthesis.com The mechanism is favored due to the thermodynamic stability of the products: the free amine, toluene, and carbon dioxide. total-synthesis.com Alternative reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also be used for Cbz deprotection under Lewis acidic conditions, which can be advantageous for substrates sensitive to reductive conditions. researchgate.net

| Method | Catalyst/Reagent | Key Mechanistic Feature | Byproducts | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ | Reductive cleavage of the benzyl C-O bond on the catalyst surface. | Toluene, CO₂ | total-synthesis.com |

| Transfer Hydrogenation | Pd/C, HCONH₄ | Similar to hydrogenolysis but uses a hydrogen donor molecule. | Toluene, CO₂ | researchgate.net |

| Lewis Acid Cleavage | TMSI | Nucleophilic attack by iodide on the benzyl group, promoted by the silyl (B83357) Lewis acid. | Toluene, CO₂, Trimethylsilyl derivatives | researchgate.net |

Computational Insights into Reactivity

Quantum chemical calculations have become an invaluable tool for probing the reaction mechanisms of piperidine derivatives. chemjournal.kznih.gov Such studies can predict thermodynamic stabilities, electronic properties, and transition state energies, offering a detailed picture of reaction pathways. For various piperidine derivatives, semi-empirical methods (like AM1, PM3) and higher-level DFT methods (like B3LYP) are used to calculate characteristics such as HOMO-LUMO energy gaps, charge distributions, and enthalpies of formation. chemjournal.kznih.gov

These computational analyses help in:

Identifying Reaction Centers: Calculations of charge characteristics can pinpoint nucleophilic and electrophilic sites within the molecule. For instance, in related systems, the oxygen atoms of the carbamate (B1207046) groups are often identified as nucleophilic centers. chemjournal.kz

Predicting Stability and Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies greater stability. chemjournal.kz

Elucidating Transition States: For complex reactions, such as cycloadditions or rearrangements, computational modeling can map the entire reaction coordinate, identifying the structures and energies of transition states and intermediates. nih.gov In piperidine-catalyzed reactions, for example, calculations have shown how the catalyst can lower the activation barrier by forming specific intermediates like iminium ions. nih.gov

While a specific computational study for this compound is not prominently available, the principles derived from studies of similar piperidines are directly applicable to understanding its potential reaction mechanisms. nih.govclinmedkaz.org

Applications of S 1 Boc 3 Cbz Amino Methyl Piperidine As a Versatile Chiral Building Block in Advanced Organic Synthesis

Role in Complex Molecule Construction and Scaffold Diversity

The strategic placement of orthogonal Boc and Cbz protecting groups on (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine provides chemists with precise control over its reactivity. This control is paramount in the multi-step synthesis of complex molecules, where specific reaction sequences are necessary to build the final structure. The (S)-chirality at the 3-position introduces a key stereocenter, which is often crucial for the biological activity of the target molecule.

The piperidine (B6355638) core itself is a privileged structure that can be elaborated into a wide variety of scaffolds, including spirocyclic, fused, and bridged systems, which are highly sought after in drug discovery for their ability to explore three-dimensional chemical space. chemimpex.com The aminomethyl side chain serves as a handle for further derivatization, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for screening. For instance, derivatives of 3-aminopiperidine are used to synthesize novel heterocyclic amino acids, such as N-Boc protected piperidinyl-1H-pyrazole-4-carboxylates, which serve as advanced building blocks for even more complex structures. google.com The stability and predictable reactivity of intermediates like this compound make them reliable components in synthetic pathways aimed at producing novel therapeutic agents. nih.gov

Design and Synthesis of Piperidine-Containing Scaffolds for Drug Discovery Research

The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved drugs, a testament to its importance as a drug scaffold. chemicalbook.comnih.gov The introduction of chiral piperidine scaffolds into drug candidates can significantly influence their pharmacological profile by modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic characteristics. researchgate.netwikipedia.orgnih.gov this compound and its deprotected derivatives are key starting materials in the design and synthesis of these valuable scaffolds.

The structural features of this compound, particularly the aminomethyl group, make it an excellent precursor for peptide mimetics or peptidomimetics. These are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The piperidine ring can be incorporated into a peptide backbone to replace an amino acid residue, thereby constraining the conformational flexibility of the molecule.

A notable application is in the synthesis of peptide analogues designed to act as enzyme inhibitors. Research has shown that 3-aminopiperidine-based structures can be used to create selective noncovalent inhibitors of the bacterial cysteine protease IdeS, an enzyme from Streptococcus pyogenes. nih.gov In these syntheses, a Boc-protected 3-aminopiperidine is used as a glycine (B1666218) replacement. The synthesis involves reductive amination followed by peptide coupling to build the final peptidomimetic structure. nih.gov This approach highlights how the piperidine scaffold can be used to generate peptide derivatives with finely tuned inhibitory activities. nih.gov The general utility of (S)-1-N-Boc-3-(aminomethyl)piperidine in peptide coupling reactions is recognized as a way to enhance the efficiency of synthesizing complex peptide structures for therapeutic use. nih.gov

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery and lead optimization. nih.gov The piperidine ring is considered a classic example of a privileged scaffold due to its presence in a multitude of drugs targeting diverse receptors and enzymes. chemicalbook.comnih.gov Its conformational rigidity and three-dimensional character allow it to present substituents in well-defined spatial orientations, facilitating potent and selective interactions with biological macromolecules.

This compound is an ideal starting material for building libraries based on this privileged scaffold. Through systematic modification of the piperidine nitrogen (after Boc removal) and the exocyclic amine (after Cbz removal), a vast array of derivatives can be generated. This chemical diversity is crucial during lead optimization, where chemists aim to fine-tune a compound's structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, the benzoylpiperidine fragment, a close relative, is considered a privileged structure in its own right, found in anticancer, antipsychotic, and neuroprotective agents. chemicalbook.com

Precursor in the Development of Biologically Active Molecules (excluding clinical trials)

The true value of this compound is demonstrated by its application as a precursor in the synthesis of a wide range of biologically active molecules. By selectively removing the protecting groups and reacting the exposed amines, researchers have developed potent modulators of various enzymes and receptors implicated in numerous diseases.

The 3-aminopiperidine scaffold is a key component in numerous enzyme inhibitors.

Protease Inhibitors: As mentioned, peptide analogues containing a 3-aminopiperidine moiety have been synthesized as the first selective, noncovalent inhibitors of the bacterial cysteine protease IdeS. nih.gov These compounds serve as a starting point for developing more potent inhibitors against this pathogenic enzyme. nih.gov

Hydrolase Inhibitors (MAGL and FAAH): The endocannabinoid system features two key serine hydrolases, monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are targets for treating neurodegenerative diseases and inflammation. Piperidine-based scaffolds are central to the development of inhibitors for both enzymes. A new class of potent and reversible MAGL inhibitors is based on a benzylpiperidine scaffold. Similarly, piperidine and piperazine (B1678402) carbamates have been developed as highly efficient covalent inhibitors of MAGL. For FAAH, series of (indolylalkyl)piperidine carbamates and piperidine ureas have been synthesized and shown to be potent inhibitors.

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a major class of drugs for treating type 2 diabetes. The (R)-3-aminopiperidine moiety is a crucial pharmacophore for this class of drugs, known as "gliptins". Many approved drugs and clinical candidates, such as Alogliptin and Trelagliptin, incorporate this chiral scaffold. The synthesis of these inhibitors often relies on starting materials like (R)-3-(Boc-amino)piperidine.

PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a target for anti-cancer agents. A series of potent and selective PI3Kδ inhibitors has been developed based on a 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline scaffold. The most potent compounds from this series exhibited IC50 values in the low nanomolar range, demonstrating the effectiveness of the 3-aminopiperidine core in targeting this kinase.

Table 1: Examples of Enzyme Inhibitors Derived from 3-Aminopiperidine Scaffolds

| Target Enzyme | Scaffold/Compound Class | Example Potency (IC₅₀) | Reference |

|---|---|---|---|

| PI3Kδ | 4-(piperid-3-yl)amino quinazoline (B50416) (A8) | 0.7 nM | |

| MAGL | Benzylpiperidine derivative (13) | 2.0 nM | |

| DPP-4 | 4-aminopiperidin-quinazoline-uracil (9i) | 9.25 µM | |

| FAAH | Piperidine/piperazine ureas | High selectivity |

The 3-aminopiperidine scaffold is also integral to the development of ligands that modulate the function of G-protein coupled receptors (GPCRs).

NK1 Receptor Antagonists: The neurokinin-1 (NK1) receptor, the receptor for Substance P, is a target for antiemetic and antidepressant drugs. High-affinity NK1 antagonists have been developed using a 4,4-disubstituted piperidine ring system. Structure-activity relationship studies have shown that the piperidine ring is important for selectivity, and various substituents can be tolerated on the piperidine nitrogen to achieve potent antagonism.

CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making its antagonists effective anti-HIV-1 agents. Several potent CCR5 antagonists are based on piperidine-containing scaffolds, such as piperidine-4-carboxamides and piperazinopiperidines. The development of these antagonists often involves the convergent synthesis of a piperidinopiperidine nucleus, highlighting the modularity of this building block approach.

Melanocortin 4 Receptor Antagonists: The melanocortin 4 receptor (MC4R) is involved in controlling food intake and energy homeostasis, making it a target for treating obesity and other metabolic disorders. Small molecule agonists and antagonists for MC4R have been developed using piperidine and piperazine cores. These compounds often mimic the central phenylalanine residue found in the natural peptide ligands for melanocortin receptors. Research has also focused on creating tetrapeptide antagonists based on specific amino acid sequences that can be modified with piperidine-containing structures to enhance selectivity.

Table 2: Examples of Receptor Ligands Derived from Piperidine Scaffolds

| Target Receptor | Scaffold/Compound Class | Example Potency | Reference |

|---|---|---|---|

| NK1 | 4,4-disubstituted piperidine (12) | IC₅₀ = 0.95 nM | |

| CCR5 | Piperidine-4-carboxamide (11f) | EC₅₀ = 0.59 nM | |

| MC4R | Succinamide analogue | IC₅₀ < 0.1 to 200 nM |

Agents in Antiprotozoal and Antimicrobial Research

The piperidine ring is a core component of various molecules investigated for antimicrobial and antiprotozoal activity. nih.govresearchgate.net Its ability to serve as a scaffold for arranging pharmacophores in specific three-dimensional orientations is key to its utility. For instance, research into novel antibacterial agents has focused on creating synthetic mimetics of aminoglycosides, which target the bacterial ribosome. nih.gov One successful strategy involves using a cis-3,5-diamino-piperidine (DAP) core to mimic the crucial 2-deoxystreptamine (B1221613) (2-DOS) ring of natural aminoglycosides. nih.govucsd.edu The DAP ring retains the essential cis-1,3-diamine configuration required for binding to ribosomal RNA (rRNA) and inhibiting bacterial translation. nih.govucsd.edu

The synthesis of libraries of these DAP-based compounds for structure-activity relationship (SAR) studies highlights the need for versatile piperidine precursors. The synthesis of the core DAP scaffold has been achieved via the hydrogenation of a di-Boc-protected 3,5-diaminopyridine. nih.govucsd.edu A building block like this compound, with its pre-defined stereochemistry and orthogonally protected amines, offers a streamlined alternative for creating diverse libraries of such antibacterial agents. The distinct protecting groups would allow for the systematic introduction of various "headpiece" and "tailpiece" moieties to probe the binding pocket of the ribosomal target, facilitating the discovery of compounds with potent activity against pathogens like Pseudomonas aeruginosa. nih.gov Other studies have demonstrated that piperidine derivatives can be effective against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, further underscoring the importance of this scaffold in antimicrobial research. biointerfaceresearch.com

Intermediates in Anticancer Research, Targeting Specific Pathways and Receptors

The piperidine motif is a cornerstone in the development of modern anticancer therapeutics, particularly in the class of kinase inhibitors which regulate critical cellular processes like proliferation and survival. nih.govacs.orged.ac.uk The chiral building block (S)-1-Boc-3-aminopiperidine, a close structural relative of the title compound, is explicitly identified as a key intermediate in the synthesis of novel inhibitors for critical cancer targets like Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ). medchemexpress.com

The general strategy for synthesizing these complex inhibitors often involves coupling the piperidine unit to other heterocyclic fragments. The Boc group on the piperidine nitrogen ensures its inertness while other chemical transformations are carried out. Subsequently, the Boc group can be removed under acidic conditions to allow for N-alkylation or N-arylation, linking the piperidine to the main inhibitor scaffold. The exocyclic amine (protected as a Cbz derivative in the title compound) can be deprotected separately and acylated or coupled to other side chains, allowing for fine-tuning of the molecule's properties.

The versatility of the piperidine scaffold is evident across a range of anticancer targets:

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. nih.govnih.gov Many CDK inhibitors, including those targeting CDK2, CDK4, and CDK6, incorporate piperidine or the related piperazine ring to optimize binding and pharmacokinetic properties. nih.govnih.gov

Farnesyltransferase (FTase) Inhibitors: The discovery of potent piperidine-based FTase inhibitors demonstrated the value of this scaffold. acs.org Systematic modification of a piperidine-2-one hit compound, including reduction of the lactam to a piperidine, led to a more than 10-fold increase in potency. acs.org This highlights how the conformational flexibility and substitution pattern of the piperidine ring are critical for potent inhibition. acs.org

| Target Pathway/Receptor | Role of Piperidine Building Block | Representative Research Area |

| CHK1 / PI3Kδ | Key intermediate for inhibitor synthesis. medchemexpress.com | Signal Transduction Inhibition |

| CDK2 | Core scaffold for Type II inhibitors. nih.gov | Cell Cycle Control |

| Farnesyltransferase | Core scaffold for Ras-competitive inhibitors. acs.org | Signal Transduction Inhibition |

| ABL/SRC Kinases | Component of dual kinase inhibitors for CML. nih.gov | Signal Transduction Inhibition |

Research into Antiviral Agents (e.g., Coronavirus Inhibitors)

The vital role of proteases in viral replication makes them prime targets for antiviral drug development. For coronaviruses, including MERS-CoV and SARS-CoV-2, the 3C-like protease (3CLpro or Main Protease, Mpro) is essential for processing viral polyproteins, and its inhibition blocks viral replication. nih.govnih.gov this compound is an ideal building block for constructing peptidomimetic inhibitors of 3CLpro. nih.govnih.gov

Structure-guided design has led to potent 3CLpro inhibitors that feature a piperidine moiety. nih.gov This ring system serves as a novel design element to create specific interactions with the S3-S4 subsites of the enzyme, enhancing binding affinity and potency. nih.gov The synthesis of these peptidomimetic inhibitors relies on the precise, stepwise assembly of amino acid surrogates. The orthogonal protection of this compound is critical in this context:

The Cbz group can be selectively removed via hydrogenolysis to free the exocyclic amine. This amine can then be coupled to a fragment destined for the P1 or other subsites of the protease.

Subsequently, the Boc group on the piperidine ring nitrogen can be cleaved under acidic conditions. This newly freed secondary amine can then be coupled to another amino acid or heterocyclic group that will occupy the P3 or P4 subsite. nih.gov

This controlled, sequential synthesis allows for the construction of complex molecules with defined stereochemistry, which is crucial for fitting into the chiral active site of the protease. X-ray crystallography studies have validated this design approach, confirming that the piperidine scaffold correctly orients the inhibitor within the enzyme's binding pocket. nih.gov The development of such potent inhibitors against SARS-CoV-2, MERS-CoV, and other coronaviruses demonstrates the significant contribution of chiral piperidine building blocks to antiviral research. nih.govchemrxiv.org

Contributions to Bioconjugation and Prodrug Research (focus on chemical design and synthesis)

While direct literature citing this compound in bioconjugation or prodrug applications is sparse, its chemical architecture makes it an inherently valuable tool for these purposes from a design and synthesis perspective. The core utility lies in its nature as an orthogonally protected, chiral diamine scaffold.

In bioconjugation chemistry, linkers are used to connect a biologically active molecule (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody or peptide). The design of these linkers is critical for the stability and efficacy of the resulting conjugate. A building block like this compound provides two distinct handles for attachment, which can be addressed in a specific order.

A hypothetical synthetic strategy could involve:

Drug Attachment: Selective deprotection of the Cbz group to reveal the primary amine. This amine could then be coupled to a carboxylic acid on a potent drug molecule, forming a stable amide bond.

Targeting Moiety Attachment: Subsequent removal of the Boc group from the piperidine nitrogen would expose the secondary amine. This amine could then be used as a nucleophile to attach the entire drug-linker construct to an activated group on an antibody or another biomolecule.

This modular approach, enabled by the orthogonal protecting groups, allows for the separate synthesis and purification of a drug-linker unit before the final, often more delicate, bioconjugation step. The rigid piperidine scaffold also provides predictable spatial separation between the drug and the targeting vehicle, which can be crucial for efficacy. Similarly, in prodrug design, the two amino groups could be masked with different promoieties designed to be cleaved by distinct enzymes or under specific physiological conditions, allowing for targeted drug release.

Facilitation of Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery, providing critical insights into how molecular structure correlates with biological activity. nih.govresearchgate.netthieme-connect.com The process involves the systematic modification of a lead compound to map the pharmacophore and optimize properties like potency, selectivity, and metabolic stability. This compound is an exemplary starting material for conducting rigorous SAR studies due to its chiral nature and dual-protected functional groups.

The systematic derivatization can be planned as follows:

Exploring the R1 position: The Cbz group can be removed without affecting the Boc group. The resulting free primary amine can then be reacted with a large library of diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate a wide array of amides, sulfonamides, and ureas. This allows chemists to probe how changes in the size, electronics, and hydrogen-bonding capacity of the substituent at this position affect target binding.

Exploring the R2 position: Following modification at the first position, the Boc group on the piperidine nitrogen can be removed. This secondary amine can then be functionalized with a second library of alkylating or acylating agents. This explores the SAR at a different vector from the chiral center.

The Scaffold's Role: Throughout this process, the (S)-piperidine ring acts as a rigid, stereochemically defined scaffold. It holds the R1 and R2 substituents in a fixed spatial relationship, which is essential for deriving meaningful and interpretable SAR data.

This modular strategy was effectively used in the discovery of farnesyltransferase inhibitors, where all four substituents on the piperidine core were found to be important for activity. acs.org Similarly, in the development of antibacterial aminoglycoside mimetics, the systematic variation of "headpiece" and "tailpiece" groups attached to a diamino-piperidine core was crucial for optimizing potency. nih.govucsd.edu The use of a pre-functionalized, orthogonally protected building block like this compound greatly accelerates such medicinal chemistry campaigns. news-medical.net

Analytical and Spectroscopic Characterization in Research Context

Methodologies for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Ensuring the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit vastly different biological activities or properties. For (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine, determining the enantiomeric excess (e.e.) is essential to validate the stereospecificity of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a premier and widely adopted technique for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are commonly effective for a wide range of chiral compounds, including those with N-Boc and N-Cbz protecting groups. researchgate.net Research on the separation of N-protected amino acid derivatives has shown that N-Cbz protected compounds can exhibit better enantioselectivity compared to their N-Boc counterparts on certain polysaccharide-derived CSPs. researchgate.net

The development of a chiral HPLC method for this compound would involve screening various CSPs (e.g., Chiralcel® OD, Chiralpak® AD) and mobile phase compositions. A typical mobile phase consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the Cbz group contains a chromophore (the benzene (B151609) ring) that absorbs UV light effectively. While specific method parameters for this exact compound are proprietary to individual research labs, a representative approach is outlined in the table below.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral stationary phase for enantiomeric interaction. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Elutes the compound; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and affects peak shape. |

| Column Temp. | 25 °C | Temperature can influence interaction kinetics and retention times. |

| Detection | UV at 254 nm | The aromatic ring of the Cbz group allows for sensitive detection. |

| Injection Vol. | 10 µL | The amount of sample introduced onto the column. |

| Expected Result | Two distinct peaks for (S) and (R) enantiomers with different retention times. | Enables quantification of the area under each peak to calculate enantiomeric excess. |

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Optical Rotation)

The synthesis of novel derivatives using this compound as a scaffold requires unambiguous structural confirmation. A combination of spectroscopic methods is employed to elucidate the precise molecular structure, including the stereochemistry and connectivity of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would confirm the presence of all key functional groups. For instance, the Boc group would show a characteristic singlet for its nine equivalent protons around 1.4 ppm. The Cbz group would display signals for the benzylic protons (~5.1 ppm) and the aromatic protons (7.3-7.4 ppm). The protons on the piperidine (B6355638) ring and the aminomethyl bridge would appear as a series of complex multiplets, with their specific chemical shifts and coupling patterns providing information about their relative positions and stereochemistry. researchgate.netniscpr.res.in Dynamic NMR studies can also reveal conformational information, such as the chair conformation of the piperidine ring and rotational barriers associated with the carbamate (B1207046) bonds. researchgate.netnih.gov

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. Key signals would include those for the carbonyl carbons of the Boc (~155 ppm) and Cbz (~156 ppm) groups, the carbons of the aromatic ring (~128-136 ppm), and the carbons of the piperidine ring. rsc.org Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign all proton and carbon signals and establish the connectivity within novel, more complex derivatives.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula (C₁₉H₂₈N₂O₄ for the parent compound). rsc.orgguidechem.com The fragmentation pattern in the mass spectrum can reveal the loss of characteristic fragments, such as the Boc group (loss of 56 or 100 amu) or the benzyl (B1604629) group (loss of 91 amu), which helps to piece together the structure of the molecule.

Optical Rotation: The specific optical rotation, [α]D, is a physical property that confirms the chiroptical nature of the compound. A non-zero value indicates the presence of a single enantiomer in excess. The measurement is taken at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. sigmaaldrich.com For the precursor, (S)-1-Boc-3-(aminomethyl)piperidine, a negative specific rotation is reported (e.g., -10° to -20°, c=1 in methanol). thermofisher.com While the exact value for the Cbz-protected derivative would need to be experimentally determined, it is expected to be a unique and characteristic value for the (S)-enantiomer, providing a straightforward method for quality control and confirmation of enantiomeric identity.

Table 2: Representative Spectroscopic Data for a Boc- and Cbz-Protected Piperidine Derivative

| Technique | Feature | Representative Data/Observation | Information Provided |

|---|---|---|---|

| Optical Rotation | [α]D at 20 °C | A specific negative value (e.g., for a related (S)-isomer) | Confirms the bulk sample is optically active and consistent with the (S)-configuration. |

| HRMS (ESI) | [M+H]⁺ | m/z calculated for C₁₉H₂₉N₂O₄⁺: 349.2127 | Confirms the elemental composition and molecular weight. |

| ¹H NMR | Boc group protons | Singlet at ~1.4 ppm (9H) | Presence of the Boc protecting group. |

| Cbz group protons | Singlet at ~5.1 ppm (2H), Multiplet at ~7.3 ppm (5H) | Presence of the Cbz protecting group. | |

| Piperidine/methyl protons | Complex multiplets from ~1.1-3.9 ppm | Confirms the piperidine and aminomethyl core structure. | |

| ¹³C NMR | Carbonyl carbons | ~155 ppm (Boc C=O), ~156 ppm (Cbz C=O) | Confirms the presence of both carbamate functionalities. |

| Aromatic carbons | ~128-136 ppm | Presence of the benzene ring from the Cbz group. |

This comprehensive suite of analytical techniques is indispensable for the unambiguous characterization of this compound and any novel derivatives synthesized from it, ensuring their structural integrity and enantiomeric purity for advanced research applications. rsc.org

Future Directions and Emerging Research Avenues for S 1 Boc 3 Cbz Amino Methyl Piperidine

Development of Novel and More Efficient Stereoselective Synthesis Methods

While methods for the synthesis of piperidine (B6355638) derivatives exist, the development of more efficient, modular, and highly stereoselective routes remains an active area of research. nih.govmdpi.com Future efforts concerning (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine will likely focus on catalytic asymmetric methods that can construct the chiral piperidine core with high fidelity and atom economy.

Recent advances in catalysis offer promising avenues. For instance, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes has been shown to produce highly enantio- and diastereomerically enriched 3,4-disubstituted piperidines. nih.gov Adapting such a modular approach could provide a more direct and flexible synthesis of this compound and its analogs. Another promising strategy involves gold-catalyzed cyclization of N-homopropargyl amides, which can lead to piperidin-4-ones that are precursors to substituted piperidines. nih.gov The development of a catalytic, enantioselective version of such a reaction could significantly streamline the synthesis of chiral 3-substituted piperidines.

Furthermore, a cross-coupling approach using a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids and pyridine (B92270) derivatives has been reported for the synthesis of enantioenriched 3-substituted piperidines. acs.org This method's broad functional group tolerance makes it an attractive strategy for creating a library of analogs based on the this compound scaffold.

The table below summarizes potential advanced stereoselective synthesis strategies that could be explored for this compound.

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |

| Iridium-Catalyzed Cyclocondensation | Modular; High enantiospecificity and diastereoselectivity. nih.gov | Direct access to diverse piperidine derivatives with controlled stereochemistry. |

| Gold-Catalyzed Cyclization | Forms piperidin-4-one precursors; Can be highly diastereoselective. nih.gov | Flexible route to functionalized piperidines. |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Broad functional group tolerance; High enantioselectivity. acs.org | Enables the synthesis of a wide range of analogs from readily available starting materials. |

Expanding the Scope of Derivatization and Functionalization for Diverse Applications

The presence of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) and the carbobenzyloxy (Cbz) groups, on this compound allows for selective deprotection and subsequent functionalization at two different sites. genscript.comwikipedia.org This "orthogonal protection" is a key feature that will be exploited in future research to expand the chemical space accessible from this building block. researchgate.net

Future work will likely involve the systematic derivatization of both the piperidine nitrogen (after Boc removal) and the exocyclic amine (after Cbz removal). This will enable the introduction of a wide array of substituents to probe structure-activity relationships (SAR) in various biological contexts. For example, rhodium-catalyzed C-H functionalization has been used to introduce arylacetate groups at various positions on the piperidine ring, demonstrating the potential for direct modification of the heterocyclic core. researchgate.net

Moreover, the synthesis of novel heterocyclic systems by annulating rings onto the piperidine core is another promising direction. For instance, piperidine derivatives have been used to synthesize pyrazole-containing heterocyclic amino acids. nih.gov Such strategies could be applied to this compound to generate novel, rigidified scaffolds for drug discovery.

The following table outlines potential derivatization strategies for expanding the chemical diversity of the title compound.

| Functionalization Site | Protecting Group to be Removed | Potential Modifications | Resulting Structures |

| Piperidine Nitrogen | Boc | Acylation, Alkylation, Reductive Amination | N-Substituted piperidine derivatives |

| Exocyclic Amine | Cbz | Amide bond formation, Sulfonylation, Urea formation | Variously substituted 3-(aminomethyl)piperidines |

| Piperidine Ring | N/A | C-H Functionalization | Direct introduction of functional groups onto the piperidine core |

Advanced Applications in Targeted Molecular Design for Biological Research

The piperidine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting point for the design of targeted molecular probes and drug candidates. arizona.edunih.gov Future research will focus on leveraging this chiral building block to synthesize compounds with high affinity and selectivity for specific biological targets.

One area of interest is the development of enzyme inhibitors. For example, piperidine analogs have been investigated as farnesyltransferase inhibitors and malic enzyme inhibitors. nih.govnih.gov The defined stereochemistry of this compound can be crucial for achieving specific interactions within an enzyme's active site.

Another key application lies in the development of ligands for central nervous system (CNS) targets. Piperidine derivatives are known to act as CNS modulators. arizona.edu The ability to systematically modify the structure of this compound will facilitate the optimization of properties required for brain penetration and potent interaction with neuronal receptors and transporters. The discovery of piperidine/piperazine-based compounds with high affinity for the sigma-1 receptor (S1R) highlights the potential of this scaffold in neuroscience research. nih.govrsc.org

Integration with Computational Chemistry and Molecular Modeling for Predictive Studies in Drug Discovery Research

The integration of computational chemistry and molecular modeling is becoming increasingly crucial in modern drug discovery. researchgate.net For a versatile scaffold like this compound, these in silico techniques will play a pivotal role in guiding future research directions.

Quantitative Structure-Activity Relationship (QSAR) studies on libraries of piperidine derivatives can be employed to build predictive models. nih.govtandfonline.comnih.gov These models can identify key structural features that correlate with biological activity, allowing for the rational design of new compounds with enhanced potency and selectivity. For instance, QSAR models have been developed to predict the toxicity of piperidine derivatives, which can help in prioritizing compounds for synthesis and experimental testing. nih.gov

Molecular docking and molecular dynamics (MD) simulations will be instrumental in understanding how derivatives of this compound interact with their biological targets at an atomic level. researchgate.netnih.gov These techniques can predict binding modes, identify key intermolecular interactions, and rationalize observed structure-activity relationships. Such insights are invaluable for the structure-based design of more potent and selective ligands. For example, computational studies have been used to elucidate the binding mode of piperidine-based sigma receptor ligands. nih.govrsc.org

Furthermore, in silico screening of virtual libraries of compounds derived from this compound against various biological targets can accelerate the discovery of new lead compounds. researchgate.net This approach, combined with predictions of ADME (absorption, distribution, metabolism, and excretion) properties, will enable a more efficient and resource-effective drug discovery process. mdpi.com

The table below highlights the application of computational methods in the future research of the title compound.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity and toxicity of derivatives. tandfonline.comnih.gov | Prioritization of synthetic targets and reduction of animal testing. |

| Molecular Docking | Predict binding poses of derivatives in target proteins. nih.gov | Understanding of key interactions and guidance for structure-based design. |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes. researchgate.net | Confirmation of binding modes and elucidation of dynamic aspects of interaction. |

| In Silico Screening | Virtually screen libraries of derivatives against biological targets. researchgate.net | Identification of potential hit compounds for further investigation. |

| ADME Prediction | Predict pharmacokinetic properties of new derivatives. mdpi.com | Early assessment of drug-likeness and optimization of profiles. |

Q & A

Q. Divergent synthetic yields in Boc/Cbz protection steps: What factors contribute?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.